Hexamethylquercetagetin
Overview
Description
Hexamethylquercetagetin is a compound of interest in various scientific fields. However, it's important to note that the specific term "Hexamethylquercetagetin" does not directly match with any scientific literature available. Thus, the information provided is based on closely related compounds and general knowledge in the field.
Synthesis Analysis
No specific studies on the synthesis of Hexamethylquercetagetin were found. However, related compounds like hexamethylditin and hexamethylmelamine have been synthesized and studied. For instance, hexamethylditin reacts with dicobalt octacarbonyl to form trimethyltincobalt tetracarbonyl, indicating a novel type of reaction including cobalt-catalyzed disproportionation (Bulten & Budding, 1974).
Molecular Structure Analysis
Related structures, such as hexamethyltungsten and hexamethylrhenium, have been analyzed. These molecules exhibit distorted trigonal prismatic structures, which deviate from simple models used to predict the geometry of molecules (Pfennig & Seppelt, 1996).
Chemical Reactions and Properties
Specific chemical reactions and properties of Hexamethylquercetagetin are not detailed in available literature. However, compounds like hexamethylenetetramine are known for their versatility in organic synthesis, playing a significant role in modern organic chemistry (Kaur & Kishore, 2013).
Physical Properties Analysis
Direct data on the physical properties of Hexamethylquercetagetin is unavailable. However, studies on hexamethylenetetramine hexahydrate, a related compound, reveal a three-dimensional framework structure of hydrogen-bonded water molecules, providing insight into potential physical properties (Jeffrey & Mak, 1965).
Chemical Properties Analysis
There is a lack of specific studies on the chemical properties of Hexamethylquercetagetin. However, similar compounds like hexamethylmelamine have been analyzed for their activity in solid tumors, providing some insights into their chemical behavior (Blum, Livingston, & Carter, 1973).
Scientific Research Applications
Antidepressant Activity
Research on Coccinia indica, a plant traditionally used for treating depression, has shed light on the antidepressant activities of its components. The methanol extract of C. indica, containing quercetin, demonstrated significant antidepressant activity in mice, as evident in the forced swim test. This study scientifically validates traditional claims regarding the plant's use in treating depression and highlights the role of quercetin in this process (Randhawa, Kumar, Jamwal, & Kumar, 2015).
Antidiabetic and Antihyperglycemic Effects
A study on the hexane fraction from Brazilian Morus nigra leaves, which contain flavonoids like isoquercetin, showed significant effects on carbohydrate digestion and absorption in diabetic mice. The study suggests that this fraction can delay carbohydrate digestion, contributing to reduced postprandial hyperglycemia in mice, indicating a potential application in managing diabetes (Silva et al., 2020).
Anticancer Properties
Several studies have investigated the role of hexamethylmelamine, a related compound, in cancer treatment. While these studies primarily focus on hexamethylmelamine, they provide insights into the broader potential of hexamethyl derivatives in oncology. One critical review highlighted hexamethylmelamine's antitumor activity in various cancer types, though its precise role in treatment remains undefined (Foster, Harding, Leyland-Jones, & Hoth, 1986). Another study emphasized its significant activity in ovarian cancer, lymphomas, and cervical carcinoma (Legha, Slavik, & Carter, 1976).
Wound-Healing Activity
The wound-healing properties of quercetin, a component related to hexamethylquercetagetin, were highlighted in a study on Euphorbia characias. This study found significant wound-healing activity in the plant's methanol extract, attributed to quercetin derivatives like quercitrin and hyperoside (Özbilgin et al., 2018).
Antioxidant Activities
Quercetin's antioxidant activities have been extensively studied, highlighting its potential for medicinal applications. This flavonoid exhibits various biological activities, such as free radical scavenging and protection against oxidative stress. These properties suggest a broad spectrum of potential medical applications, including in areas like cardiovascular protection and anti-immunosuppression treatment (Xu, Hu, Wang, & Cui, 2019).
Mechanism of Action
Target of Action
It is suggested that it may interact with certain proteins involved in cellular signaling pathways .
Mode of Action
The exact mode of action of Hexamethylquercetagetin is not fully understood. It is believed to interact with its targets, leading to changes in cellular processes. More research is needed to elucidate the precise interactions and resulting changes .
Biochemical Pathways
Hexamethylquercetagetin is thought to affect various biochemical pathways. For instance, it has been suggested to influence the NF-κB signaling pathway . .
Result of Action
Hexamethylquercetagetin has been shown to have various biological activities, including antioxidant, anti-inflammatory, and anticancer properties . .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5,6,7-tetramethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O8/c1-23-12-8-7-11(9-13(12)24-2)18-21(28-6)17(22)16-14(29-18)10-15(25-3)19(26-4)20(16)27-5/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXSDKWBSFDZEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301791 | |
Record name | 3,5,6,7,3′,4′-Hexamethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hexamethylquercetagetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1251-84-9 | |
Record name | 3,5,6,7,3′,4′-Hexamethoxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexamethylquercetagetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001251849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,6,7,3′,4′-Hexamethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HEXAMETHYLQUERCETAGETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MF6VX27BO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hexamethylquercetagetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142 - 143 °C | |
Record name | Hexamethylquercetagetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029308 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Hexamethylquercetagetin exert its anti-cancer effects in cervical carcinoma?
A1: The research primarily highlights Hexamethylquercetagetin's ability to inhibit the NF-κB signaling pathway []. NF-κB is a protein complex playing a crucial role in cellular processes, including inflammation and cell survival. In many cancers, including cervical carcinoma, NF-κB is often dysregulated, leading to increased cell proliferation and survival. The study demonstrates that Hexamethylquercetagetin suppresses the activity of NF-κB, as evidenced by decreased levels of phosphorylated NF-κB p65 and phosphorylated IκBα, both key components of the NF-κB pathway []. By inhibiting NF-κB signaling, Hexamethylquercetagetin effectively reduces the survival and proliferation of cervical carcinoma cells both in vitro and in a xenograft mouse model [].
Q2: What were the key findings from the in vivo study using a xenograft mouse model?
A2: The study utilized a xenograft mouse model, where human cervical cancer cells (Ca Ski) were implanted into mice. Treatment with Hexamethylquercetagetin significantly reduced both the volume and weight of the tumors compared to the control group []. This result suggests that Hexamethylquercetagetin can effectively inhibit tumor growth in a living organism, supporting its potential as an anti-cancer agent.
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